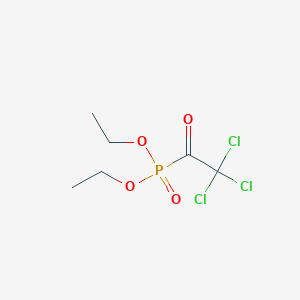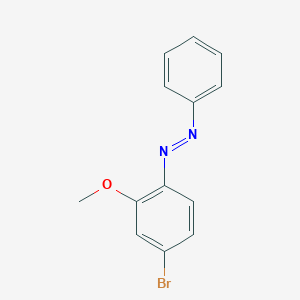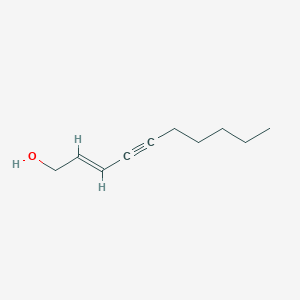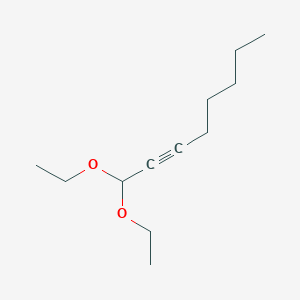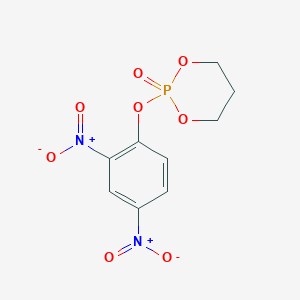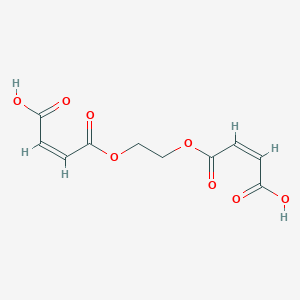
Ethylene dimaleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylene dimaleate, also known as diethyl fumarate, is an organic compound with the chemical formula C10H10O8. It is a diester of fumaric acid and is characterized by its double bond in the (Z)-configuration. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethylene dimaleate can be synthesized through the esterification of fumaric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethylene dimaleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Fumaric acid or its derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Applications De Recherche Scientifique
Ethylene dimaleate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymerization reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethylene dimaleate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release fumaric acid, which can participate in metabolic pathways such as the citric acid cycle. Additionally, the compound’s double bond allows it to engage in various addition reactions, influencing its reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl fumarate: Another ester of fumaric acid, used in the treatment of multiple sclerosis.
Diethyl maleate: An isomer of diethyl fumarate with the (E)-configuration.
Fumaric acid: The parent dicarboxylic acid of Ethylene dimaleate.
Uniqueness
This compound is unique due to its (Z)-configuration, which imparts distinct chemical and physical properties compared to its (E)-isomer. This configuration affects its reactivity and interactions in various chemical and biological processes.
Propriétés
Numéro CAS |
15498-42-7 |
|---|---|
Formule moléculaire |
C10H6O8-4 |
Poids moléculaire |
258.18 g/mol |
Nom IUPAC |
(Z)-4-[2-[(Z)-3-carboxyprop-2-enoyl]oxyethoxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H10O8/c11-7(12)1-3-9(15)17-5-6-18-10(16)4-2-8(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14)/b3-1-,4-2- |
Clé InChI |
SORHAFXJCOXOIC-CCAGOZQPSA-N |
SMILES |
C(COC(=O)C=CC(=O)O)OC(=O)C=CC(=O)O |
SMILES isomérique |
C(OC(=O)/C=C\C(=O)O)COC(=O)/C=C\C(=O)O |
SMILES canonique |
C(COC(=O)C=CC(=O)O)OC(=O)C=CC(=O)O |
Key on ui other cas no. |
15498-42-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


